
Methacrifos
概要
説明
Methacrifos is an organophosphate insecticide and acaricide used in agricultural and forestry applications. It is a colorless, crystalline solid with a molecular formula of C5H12NO3PS and a molecular weight of 191.2 g/mol. It is used to control a wide range of pests, including aphids, mites, and whiteflies. It is also used to control weeds, nematodes, and fungi. It is commonly used in combination with other insecticides, such as malathion, for increased efficacy.
科学的研究の応用
Health and Safety Studies
- Methyl methacrylate (MMA), a monomer used in various surgical and dental procedures, has been studied for its effects on health, particularly regarding respiratory tract injuries. Studies conducted on rats revealed significant respiratory damage and oxidative stress when exposed to MMA, emphasizing the need for adequate protection systems in workplaces where MMA is used (Aydın et al., 2002).
Environmental Monitoring
- The detection of pesticide residues in plants, including methacrifos, is crucial for ensuring the quality of agricultural products. GC-MS (Gas Chromatography-Mass Spectrometry) techniques have been employed to detect these residues, highlighting the importance of monitoring this compound use in agriculture (Huang Lin, 2014).
Drug Delivery and Biomedical Applications
- Research into thiolated chitosan--Poly(methacrylic acid) nanoparticles reveals their potential as local mucoadhesive delivery systems, particularly for metronidazole benzoate in treating periodontal diseases. This study highlights the advantages of formulating medications into nanoparticles for targeted and sustained release (Saboktakin et al., 2011).
- Gelatin methacryloyl (GelMA) hydrogels, due to their biological properties and tunable physical characteristics, are widely used in tissue engineering, cell research, drug and gene delivery, and biosensing. Their similarity to the extracellular matrix makes them ideal for various biomedical applications (Yue et al., 2015).
Material Science and Engineering
- Studies on the mechanical properties and polymerizing behavior of methyl-methacrylate autopolymerizing resin, utilized in diverse applications, reveal the impact of curing environment on its strength, stiffness, and hardness. These insights are vital for improving these properties in various industrial applications (Ogawa & Hasegawa, 2005).
- Modified methacrylate hydrogels have shown promise in tissue repair after spinal cord injury, indicating their potential in medical research and treatment strategies (Hejčl et al., 2018).
- The development of composite materials based on poly(methacrylic acid) and hydroxyapatite for dental applications exemplifies the use of methacrylic acid in creating materials with strong electrostatic interactions, beneficial for dental medicine (Cucuruz et al., 2016).
Safety and Hazards
作用機序
Methacrifos, also known as trans-Methacrifos, is a synthetic organophosphate insecticide and acaricide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cholinesterase enzyme . Cholinesterase is crucial for the proper functioning of the nervous system as it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts the normal functioning of the nervous system, leading to a variety of symptoms.
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. The result is a rapid knockdown effect, along with some residual activity .
Pharmacokinetics
It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness can be affected by the presence of other organophosphates, which can potentiate its toxicity . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment can affect its stability and degradation .
生化学分析
Biochemical Properties
Methacrifos plays a significant role in biochemical reactions, particularly in inhibiting acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve impulse transmission and eventual paralysis of the pest . This compound interacts with various biomolecules, including proteins and enzymes involved in the nervous system of insects. The primary interaction is with acetylcholinesterase, where this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine .
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by inhibiting acetylcholinesterase, leading to continuous stimulation of muscles and nerves . This disruption affects cell signaling pathways, particularly those involving neurotransmitters. This compound can also influence gene expression related to stress responses and detoxification processes in insects. In mammalian cells, exposure to this compound can lead to similar disruptions in nerve function, although the effects are typically less pronounced due to differences in acetylcholinesterase sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, causing continuous stimulation of nerves and muscles. This compound also affects other enzymes and proteins involved in detoxification processes, such as cytochrome P450 enzymes, which can metabolize this compound into less toxic compounds . Additionally, this compound can induce changes in gene expression related to stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under neutral and acidic conditions but can degrade more rapidly under alkaline conditions . Over time, the degradation products of this compound can accumulate, potentially leading to reduced efficacy and changes in its impact on cellular function. Long-term exposure to this compound in laboratory studies has shown that it can cause persistent disruptions in nerve function and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and mild tremors . At higher doses, the effects become more severe, leading to paralysis and potentially death due to respiratory failure. In animal studies, threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity . High doses of this compound can also cause adverse effects on non-target organisms, including mammals, due to its neurotoxic properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. In insects and mammals, this compound is metabolized by cytochrome P450 enzymes into less toxic compounds . These metabolites can then be further processed and excreted from the body. The primary metabolic pathway involves the demethylation of this compound, leading to the formation of mono- and di-desmethylated metabolites . These metabolites are generally less effective as acetylcholinesterase inhibitors, reducing the overall toxicity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In insects, this compound can be absorbed through the cuticle and distributed throughout the body via the hemolymph . In mammals, this compound is absorbed through the gastrointestinal tract, skin, or respiratory system and distributed via the bloodstream . This compound can bind to plasma proteins, which facilitates its transport to various tissues, including the nervous system . The distribution of this compound within tissues can affect its efficacy and toxicity, with higher concentrations typically found in nervous tissues due to its mode of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic clefts of nerve cells, where it exerts its inhibitory effects on acetylcholinesterase . This compound can also localize to other cellular compartments involved in detoxification, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to specific subcellular compartments is influenced by its chemical properties and interactions with cellular transport mechanisms . Post-translational modifications and binding to specific proteins can also affect the localization and activity of this compound within cells .
特性
IUPAC Name |
methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHCMPOMKHKEU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COP(=S)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\OP(=S)(OC)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058144 | |
| Record name | Methacrifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62610-77-9 | |
| Record name | trans-Methacrifos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62610-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrifos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacrifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACRIFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




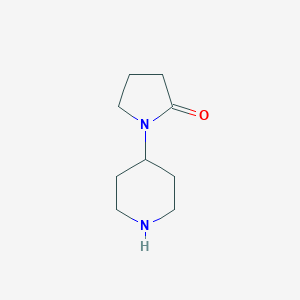
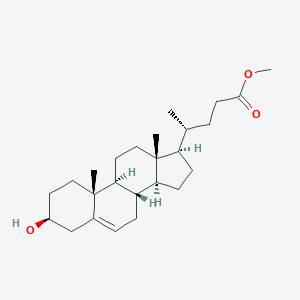
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
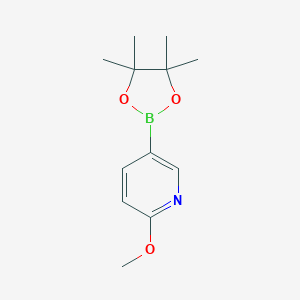


![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)
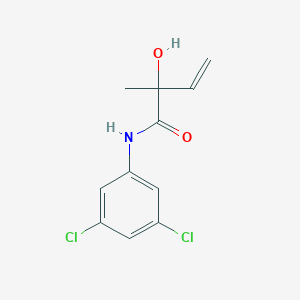


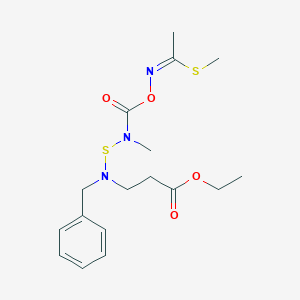
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
